molecular formula C21H28N2O4S B5056695 N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide

Número de catálogo B5056695
Peso molecular: 404.5 g/mol
Clave InChI: JCNDKDSEWOLMOZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide, commonly known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is a potent and specific inhibitor of the RhoGAP domain of the GTPase-activating protein, which is involved in the regulation of Rho GTPases. Rho GTPases play a crucial role in various cellular processes such as cell motility, cell division, and cell adhesion. ESI-09 has been shown to have promising results in preclinical studies for its potential use in the treatment of various diseases.

Mecanismo De Acción

ESI-09 is a potent and specific inhibitor of the RhoGAP domain of the GTPase-activating protein. The RhoGAP domain is involved in the regulation of Rho GTPases, which play a crucial role in various cellular processes such as cell motility, cell division, and cell adhesion. By inhibiting the RhoGAP domain, ESI-09 can modulate the activity of Rho GTPases, leading to changes in cellular processes.
Biochemical and physiological effects:
ESI-09 has been shown to have various biochemical and physiological effects. In preclinical studies, ESI-09 has been shown to inhibit the migration and invasion of cancer cells, reduce the proliferation of smooth muscle cells, and improve the survival of neurons. ESI-09 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ESI-09 has several advantages for lab experiments, including its high potency and specificity. However, the compound also has limitations, including its complex synthesis method and potential toxicity at high concentrations.

Direcciones Futuras

There are several future directions for the research of ESI-09. One potential direction is the development of more potent and specific inhibitors of the RhoGAP domain. Another direction is the investigation of the use of ESI-09 in combination with other therapies for the treatment of various diseases. Additionally, there is a need for further studies to investigate the safety and toxicity of ESI-09 in humans.

Métodos De Síntesis

ESI-09 is synthesized using a multi-step reaction sequence that involves the condensation of various reagents. The synthesis method for ESI-09 is complex and involves several steps, including the formation of the sulfonyl chloride intermediate, followed by the condensation of the amine and the carboxylic acid. The final product is obtained through purification by column chromatography.

Aplicaciones Científicas De Investigación

ESI-09 has been extensively studied for its potential therapeutic applications. The compound has been shown to have promising results in preclinical studies for its potential use in the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders.

Propiedades

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-5-27-19-10-12-20(13-11-19)28(25,26)23(15-21(24)22-14-16(2)3)18-8-6-17(4)7-9-18/h6-13,16H,5,14-15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNDKDSEWOLMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.